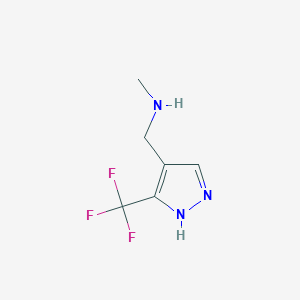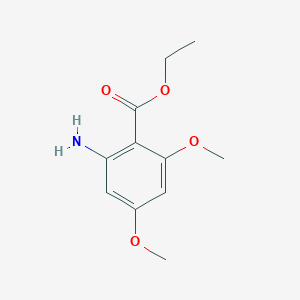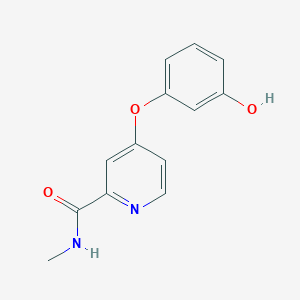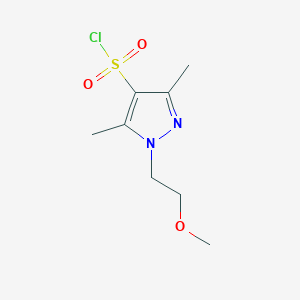
N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as "TFMPA" and has a molecular weight of 202.2 g/mol. TFMPA is a highly potent and selective agonist of the GABAB receptor, which is a G-protein coupled receptor that is involved in the regulation of neurotransmitter release in the brain.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) Complexes in Material Science
A study by Choi et al. (2015) explored the synthesis of Cobalt(II) chloride complexes with a series of N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These complexes showed varied coordination geometries and exhibited high activity for methyl methacrylate (MMA) polymerization, producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This research opens avenues for the development of new catalysts in polymer synthesis (Choi et al., 2015).
Ambient-Temperature Synthesis in Organic Chemistry
Becerra et al. (2021) reported the ambient-temperature synthesis of novel N-pyrazolyl imines through a condensation reaction, highlighting the chemical versatility and potential applications of these compounds in organic synthesis and material chemistry (Becerra et al., 2021).
Alzheimer's Disease Treatment
Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives and evaluated them as inhibitors of acetylcholinesterase and monoamine oxidase. These compounds demonstrated significant inhibitory activities, suggesting their potential as therapeutic agents for Alzheimer's disease (Kumar et al., 2013).
Corrosion Inhibition
Yadav et al. (2015) investigated the use of amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution. The study provides insights into the application of these compounds in protecting industrial materials from corrosion, demonstrating the versatility of pyrazole-derived compounds in material science (Yadav et al., 2015).
Anticancer Activity
Mbugua et al. (2020) synthesized new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases and assessed their anticancer activity. These complexes showed promising results against various cancer cell lines, indicating the potential of pyrazole derivatives in the development of new anticancer agents (Mbugua et al., 2020).
Eigenschaften
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-10-2-4-3-11-12-5(4)6(7,8)9/h3,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJUKUXRQKJUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B1530238.png)
![butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1530239.png)

![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)
![[2-(Methylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1530244.png)
amino}propanoic acid](/img/structure/B1530247.png)


![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)


